N-(3,5-Difluoro-4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamide derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,5-Difluoro-4-hydroxyphenyl)acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and oxidative stress. It may also modulate various signaling pathways involved in the pathogenesis of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also exhibits antioxidant properties by reducing the levels of reactive oxygen species. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-Difluoro-4-hydroxyphenyl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(3,5-Difluoro-4-hydroxyphenyl)acetamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-Difluoro-4-hydroxyphenyl)acetamide. One potential direction is to study its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,5-Difluoro-4-hydroxyphenyl)acetamide involves the reaction of 3,5-difluoro-4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also demonstrated its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
151414-41-4 |
---|---|
Produktname |
N-(3,5-Difluoro-4-hydroxyphenyl)acetamide |
Molekularformel |
C8H7F2NO2 |
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
N-(3,5-difluoro-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3,13H,1H3,(H,11,12) |
InChI-Schlüssel |
FNGKYBRZEZRPTP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)O)F |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)O)F |
Synonyme |
Acetamide, N-(3,5-difluoro-4-hydroxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.